(2R,3R,5S,6S)-5,6-Bis(hydroxymethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2R,3R,5S,6S)-5,6-Bis(hydroxymethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane (BHDMDD) is an organic compound with a unique molecular structure. It has been studied extensively in recent years due to its potential applications in various fields, such as synthetic chemistry, drug discovery, and biochemistry. BHDMDD has been found to have a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.
Scientific Research Applications
Biomass Conversion and Sustainable Materials
The compound and its derivatives have been recognized for their significant role in the conversion of plant biomass into valuable chemicals. Particularly, its relation to 5-Hydroxymethylfurfural (HMF) has been highlighted, as HMF is a versatile reagent that can be produced from plant biomass. This link underlines the potential of the compound in contributing to the sustainable production of monomers, polymers, porous carbon materials, engine fuels, solvents, pharmaceuticals, pesticides, and chemicals. The transformative potential of these processes promises a shift from non-renewable hydrocarbon sources to more sustainable ones, signifying a major advancement in the chemistry of the 21st century (Chernyshev, Kravchenko, & Ananikov, 2017).
Anti-Inflammatory and Antiprotozoal Applications
Compounds synthesized from glucosamine, 2,2-dimethyl-1,3-propanediol, and 1,1,3,3-tetramethoxypropane, which include structural similarities to the queried compound, have displayed significant anti-inflammatory activity in animal models. Such findings point to the potential medical applications of these compounds in treating inflammation-related conditions (Zeng et al., 2015). Additionally, certain derivatives have shown antiprotozoal activity, particularly against Trypanosoma rhodesiense, indicating potential for therapeutic applications in treating diseases caused by protozoan parasites (Das & Boykin, 1977).
Photodynamic Therapy
Derivatives of the compound, particularly those with silicon 2,3-naphthalocyanine structures, have been studied for their potential in photodynamic therapy (PDT) for cancer. These compounds absorb strongly around 780 nm, optimal for tissue transparency, and can produce singlet oxygen, a crucial agent for PDT. Some derivatives have demonstrated promising tumor regression rates without apparent systemic toxicity in animal models, underscoring their potential as far-red-shifted photosensitizers for PDT (Brasseur et al., 1994).
properties
IUPAC Name |
[(2S,3S,5R,6R)-3-(hydroxymethyl)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxan-2-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O6/c1-9(13-3)10(2,14-4)16-8(6-12)7(5-11)15-9/h7-8,11-12H,5-6H2,1-4H3/t7-,8-,9+,10+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIJJZVROJTPEU-AXTSPUMRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC(C(O1)CO)CO)(C)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@](O[C@H]([C@@H](O1)CO)CO)(C)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90441786 |
Source
|
Record name | (2R,3R,5S,6S)-5,6-Bis(hydroxymethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90441786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R,5S,6S)-5,6-Bis(hydroxymethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane | |
CAS RN |
173371-55-6 |
Source
|
Record name | (2R,3R,5S,6S)-5,6-Bis(hydroxymethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90441786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.